
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a coordination compound that features nickel in the +3 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetrabutylammonium ions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the maleonitriledithiolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction typically produces nickel(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex has several scientific research applications:
Materials Science: It is used in the development of molecular conductors and magnetic materials due to its unique electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: It is investigated for use in electronic devices and sensors due to its conductive properties.
作用機序
The mechanism of action of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves its ability to interact with other molecules through coordination chemistry. The nickel center can undergo redox reactions, facilitating electron transfer processes. The maleonitriledithiolato ligands provide a stable environment for the nickel ion, allowing it to participate in various catalytic cycles. The compound’s electronic properties are influenced by the ligand field, which affects its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex: This compound features nickel in the +2 oxidation state and has similar ligand structures but different electronic properties.
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(IV) Complex:
Uniqueness
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is unique due to its +3 oxidation state, which is less common for nickel. This oxidation state provides distinct electronic properties that are valuable in materials science and catalysis. The stability provided by the maleonitriledithiolato ligands also contributes to its uniqueness, making it a versatile compound for various applications .
特性
CAS番号 |
55401-12-2 |
|---|---|
分子式 |
C24H36N5NiS4 |
分子量 |
581.5 g/mol |
IUPAC名 |
1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4 |
InChIキー |
JETKTJCVEPVWKF-UHFFFAOYSA-J |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
異性体SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


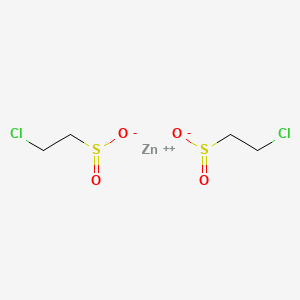

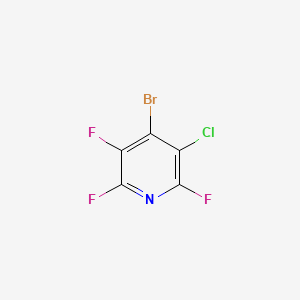
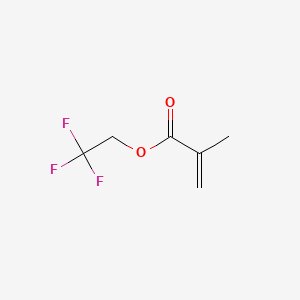



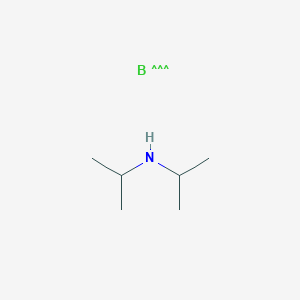
![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
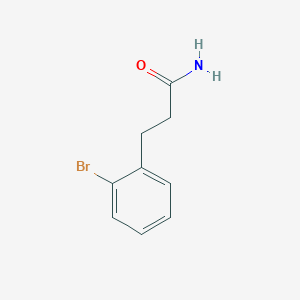
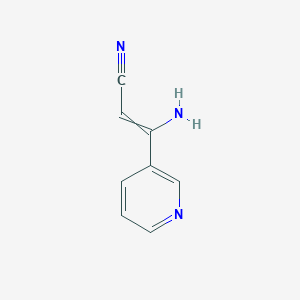
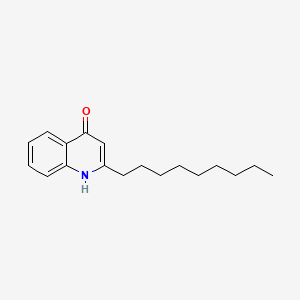
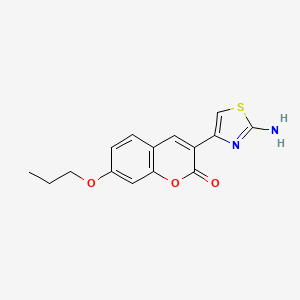
![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)
